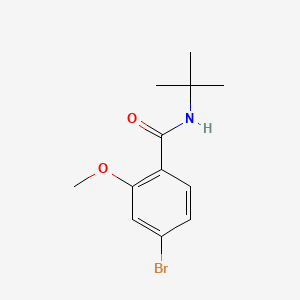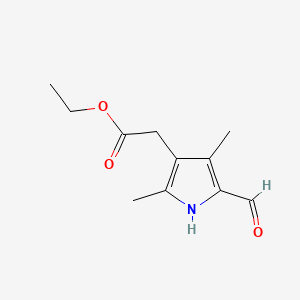
5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester is an organic compound with the molecular formula C10H13NO3 . It is an important organic intermediate used to synthesize substituted pyrrole products .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1[nH]c(C=O)c(C)c1C(O)=O . The 3D structure of the molecule can be viewed using Java or Javascript . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 195.2151 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Molecular Structure Analysis
Research on derivatives related to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester focuses on the synthesis and characterization of new compounds. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its molecular structure and spectral analyses. This compound is characterized through various techniques such as FT-IR, 1H NMR, UV–Vis, and mass spectrometry, with its properties evaluated by quantum chemical calculations, indicating its formation is exothermic and spontaneous at room temperature. Such research underscores the potential of pyrrole derivatives in the field of organic chemistry for creating compounds with specific properties through detailed structural analysis (Singh et al., 2013).
Atropisomerism and Stereochemistry
Atropisomerism, a form of stereoisomerism resulting from restricted rotation about a bond, has been studied in derivatives of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester. Studies on iodopyrroles and related compounds exhibit atropisomerism due to the bulky substituents and steric hindrance, providing insights into the stereochemical complexities of these molecules. Such research enhances understanding of molecular behavior in substances with restricted rotation, offering pathways to novel compound synthesis and applications in material science (Boiadjiev & Lightner, 2002).
Chemical Reactivity and Interaction Studies
Investigations into the reactivity and interactions of pyrrole derivatives, including those related to 5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester, provide valuable information on their potential applications. For example, the synthesis of Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showcases the use of spectroscopic methods and quantum chemical calculations to study the thermodynamic parameters, interaction energies, and electronic descriptors. These studies reveal the molecule's strong electrophilic nature and its suitability for forming dimers through hydrogen bonding, which could have implications for the development of materials with specific optical or electronic properties (Singh et al., 2013).
Biological Activity and Pharmacological Potential
While excluding information related to drug use, dosage, and side effects, research into the biological activity of pyrrole derivatives opens up possibilities for their use in medicinal chemistry. The synthesis and evaluation of compounds for their anti-inflammatory properties or as intermediates in the development of inhibitors for specific enzymes illustrate the pharmacological potential of these molecules. Studies focusing on the synthesis and biological activity, such as those exploring new pyrrole-1-acetic acids as potential anti-inflammatory agents, highlight the relevance of pyrrole derivatives in therapeutic applications, though the specific compound may not directly relate to these outcomes (Ross & Sowell, 1987).
Safety And Hazards
Future Directions
The compound is an important organic intermediate used to synthesize substituted pyrrole products . It is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines . This suggests potential applications in the development of new pharmaceuticals, particularly in cancer therapy.
properties
IUPAC Name |
ethyl 2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)5-9-7(2)10(6-13)12-8(9)3/h6,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNONQZDUVJUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC(=C1C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

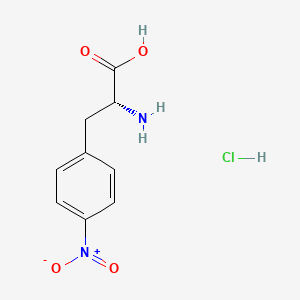
![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)
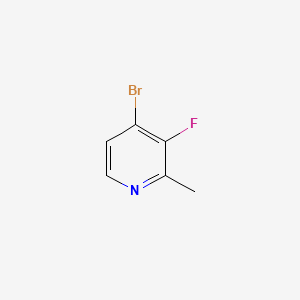
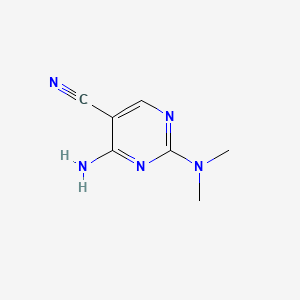
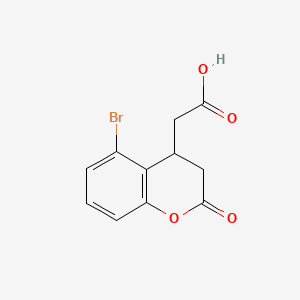

![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)
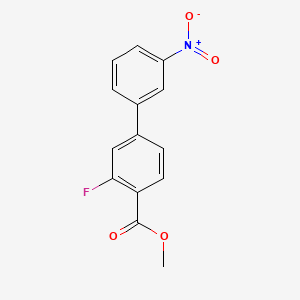
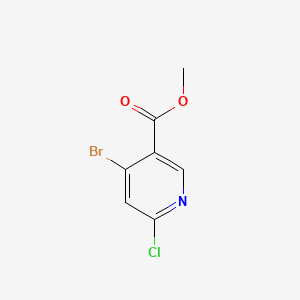
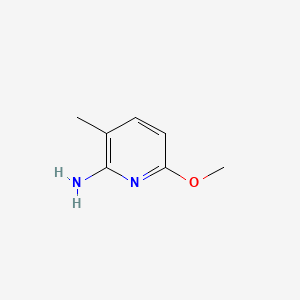
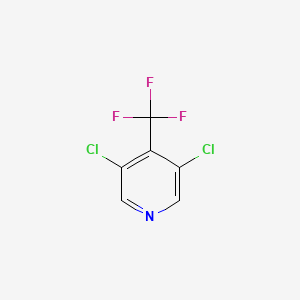
![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)

